
Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H8ClF3O3 It is characterized by the presence of a benzoate ester linked to a trifluoroethoxy group, which is further substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate typically involves the reaction of 2-chlorobenzoic acid with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows: [ \text{2-chlorobenzoic acid} + \text{2-chloro-1,1,2-trifluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chlorobenzoic acid and 2-chloro-1,1,2-trifluoroethanol.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
- Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- (2-chloro-1,1,2-trifluoroethyl) methyl ether
Comparison: this compound is unique due to its specific ester linkage and trifluoroethoxy substitution. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the trifluoroethoxy group also enhances its potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
490-66-4 |
|---|---|
Formule moléculaire |
C10H8ClF3O3 |
Poids moléculaire |
268.61 g/mol |
Nom IUPAC |
methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-8(15)6-4-2-3-5-7(6)17-10(13,14)9(11)12/h2-5,9H,1H3 |
Clé InChI |
QEZLBZLCQDPNAR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1OC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


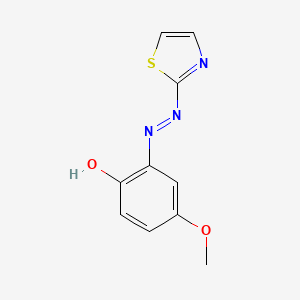
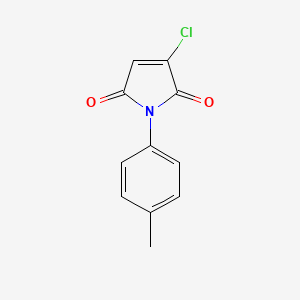

![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)

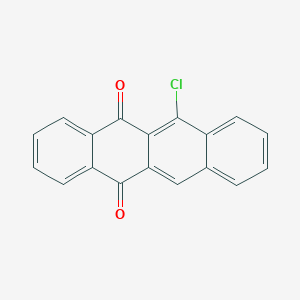
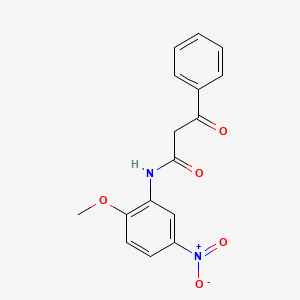
![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)
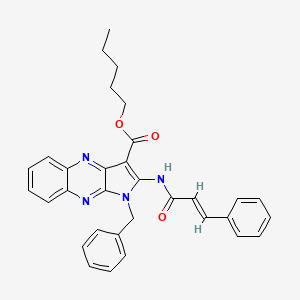
![2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)
![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)
![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
